molecular formula C14H11F2NO4S B262989 N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide

Cat. No. B262989
M. Wt: 327.3 g/mol
InChI Key: ZCJWOTPNLIJJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBS is a sulfonamide derivative that is commonly used as a tool compound to study the role of specific proteins in various biological processes. In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide inhibits the activity of PP5 by binding to a specific site on the protein. This binding prevents the protein from interacting with its substrates, effectively blocking its activity. The mechanism of action of this compound is highly selective for PP5, and does not significantly affect the activity of other proteins.
Biochemical and Physiological Effects:
The inhibition of PP5 by this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PP5, which is often overexpressed in cancer cells and contributes to their survival. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs in cancer cells by sensitizing them to the effects of the drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide in lab experiments is its high selectivity for PP5. This allows researchers to specifically study the role of this protein in various biological processes without affecting the activity of other proteins. Additionally, this compound is relatively easy to synthesize and has a high yield, making it a cost-effective tool compound for research.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, the high selectivity of this compound for PP5 means that it may not be useful for studying the role of other proteins in cellular processes.

Future Directions

There are many potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide. One possible direction is to explore the use of this compound in combination with other drugs to enhance their efficacy in treating various diseases. Additionally, further studies could be conducted to identify other proteins that are affected by this compound, which could lead to the development of new therapeutic targets for diseases. Finally, the development of new analogs of this compound with improved pharmacokinetic properties could further enhance its effectiveness as a tool compound for scientific research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide has been widely used as a tool compound in scientific research to study the role of specific proteins in various biological processes. For example, this compound has been used to inhibit the activity of the protein phosphatase 5 (PP5), which is involved in the regulation of many cellular processes including cell cycle progression, apoptosis, and stress response. By inhibiting the activity of PP5, researchers can study the downstream effects of this protein on cellular processes and potentially identify new therapeutic targets for various diseases.

properties

Molecular Formula

C14H11F2NO4S

Molecular Weight

327.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H11F2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2

InChI Key

ZCJWOTPNLIJJSY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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